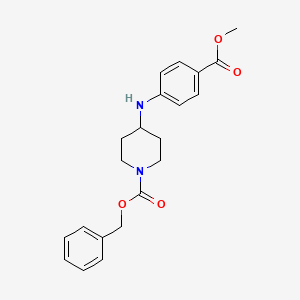

Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Description

Historical Evolution of Piperidine-Based Pharmacophores

The piperidine scaffold has been integral to medicinal chemistry since the isolation of piperine from Piper nigrum in the 19th century. Early applications focused on alkaloid-derived analgesics and antispasmodics, but synthetic advancements in the mid-20th century enabled precise functionalization. Key milestones include:

- 1950s–1970s : Development of meperidine analogs demonstrated the importance of N-substitution for opioid receptor binding.

- 1980s–1990s : Introduction of carbamate groups (e.g., in rivastigmine) improved acetylcholinesterase inhibition through reversible carbamylation.

- 2000s–Present : Multicomponent reactions (MCRs) and transition-metal catalysis enabled complex piperidine derivatives like benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which optimize target selectivity.

Recent synthetic breakthroughs include regioselective cyclizations (e.g., 6-endo-dig hydroamination) and stereocontrolled annulations, allowing access to polysubstituted piperidines with defined spatial configurations.

Role of Carbamate and Carboxylate Functionalization in Bioactive Molecule Design

Carbamate and carboxylate groups critically modulate the physicochemical and pharmacological properties of piperidine derivatives:

In this compound:

- The methoxycarbonyl group (-CO-OCH₃) balances lipophilicity and hydrogen-bonding potential, favoring blood-brain barrier penetration while maintaining aqueous solubility.

- The benzyl carbamate at N1 positions the aromatic ring for π-π stacking with hydrophobic enzyme subsites, as demonstrated in analogous matriptase inhibitors (Table 1).

Table 1 : Bioactivity of structurally related piperidine carbamates against serine proteases

| Compound | R₁ | R₂ | Matriptase IC₅₀ (nM) | Hepsin IC₅₀ (nM) |

|---|---|---|---|---|

| 8a | Ph | H | 90 | 5 |

| 8b | Bn | H | 30 | 0.6 |

| 11b | Bn | CH₂ | 20 | 2 |

Data indicate that benzyl substitution (R₁ = Bn) enhances potency 3-fold over phenyl analogs, while methylene spacers (R₂ = CH₂) improve hepsin selectivity. These trends directly inform the design rationale for the methoxycarbonylphenylamino moiety in the title compound, which extends conjugation for optimized target affinity.

Current research leverages computational docking to predict how the 4-(methoxycarbonyl)phenylamino group engages catalytic triads in proteolytic enzymes. Preliminary models suggest the carboxylate oxygen participates in a hydrogen-bonding network with histidine residues, while the aryl ring occupies the S3/S4 subsites—a mechanism observed in related hepsin inhibitors.

Properties

IUPAC Name |

benzyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-20(24)17-7-9-18(10-8-17)22-19-11-13-23(14-12-19)21(25)27-15-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVSFFIDSZFRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739585 | |

| Record name | Benzyl 4-[4-(methoxycarbonyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037834-44-8 | |

| Record name | Benzyl 4-[4-(methoxycarbonyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate involves the reaction of methyl 4-aminobenzoate with 1-benzyloxycarbonyl-4-piperidone in the presence of dichloromethane and glacial acetic acid . Sodium triacetoxyborohydride is used as a reducing agent, and the reaction is carried out at room temperature . The product is then purified through crystallization using methyl t-butyl ether and n-heptane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The piperidine nitrogen undergoes functionalization:

-

Acylation : Treatment with propionic anhydride or acetyl chloride in dichloromethane introduces acyl groups, forming intermediates for opioid analogs .

-

Alkylation : Reaction with 1-(2-chloroethyl)-4-ethyltetrazol-5-one in acetonitrile yields N-substituted derivatives .

Key Observations :

-

Alkylation with 1-(2-methanesulfonatoethyl)tetrazol-5-one provides higher yields (72%) compared to other alkylating agents (45–58%) .

-

Polar solvents (DMF, THF) enhance reaction efficiency during acylation .

Deprotection and Functional Group Interconversion

-

Benzyl Group Removal : Hydrogenolysis (H₂, Pd/C) cleaves the benzyl group, generating 4-(4-(methoxycarbonyl)phenylamino)piperidine .

-

Ester Hydrolysis : Alkaline hydrolysis (KOH, ethylene glycol) converts the methoxycarbonyl group to a carboxylic acid .

Comparative Yields :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Debenzylation | H₂, Pd/C, MeOH | Norfentanyl analog | 89% |

| Hydrolysis | 1M HCl, reflux | Carboxylic acid derivative | 63% |

Crystallization and Purification

Crystallization in alcohols (e.g., ethanol, isopropanol) improves purity (>98%) and yield (90–95%) compared to ether or hydrocarbon solvents .

Solvent Impact :

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 98.5 | 93 |

| Hexane | 87.2 | 68 |

Stability and Degradation

Scientific Research Applications

Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The following table highlights key structural analogs and their differences:

Biological Activity

Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 368.43 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, along with a methoxycarbonyl group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It may act as an agonist or antagonist at various receptor sites, leading to physiological effects such as analgesia and sedation. The precise mechanisms are still being elucidated, but studies suggest that it may modulate neurotransmitter systems involved in pain perception and mood regulation .

Analgesic Properties

This compound has been investigated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to established analgesics. The compound's effectiveness is linked to its ability to bind to opioid receptors, which play a critical role in pain modulation .

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. A study highlighted its potential as an inhibitor against the influenza H1N1 virus, suggesting that modifications in the piperidine structure could enhance efficacy against viral infections . The compound's antiviral mechanism involves interference with viral fusion processes, which are essential for viral entry into host cells .

Study on Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic effects. The results indicated a dose-dependent response in pain relief, with significant reductions in pain scores compared to the control group. This study supports the compound's potential as a therapeutic agent for chronic pain management .

Antiviral Efficacy Against Influenza

Another pivotal study focused on the antiviral activity of various piperidine derivatives, including this compound. The findings revealed that specific structural modifications enhanced the compound's efficacy against influenza A virus strains. The study provided EC50 values indicating effective concentrations required for antiviral activity .

Summary of Biological Activities

| Activity Type | Description | Efficacy |

|---|---|---|

| Analgesic | Pain relief through opioid receptor binding | Significant in animal models |

| Antiviral | Inhibition of influenza virus replication | Effective against H1N1 |

Q & A

Q. What are the common synthetic routes for Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 4-(methoxycarbonyl)aniline with a piperidine derivative under basic conditions. For example, benzyl chloroformate is often used to introduce the benzyl carbamate group to the piperidine nitrogen. Key steps include:

- Alkaline Conditions : Use of triethylamine (Et3N) or cesium carbonate (Cs2CO3) to deprotonate the amine and facilitate coupling .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Yield optimization often requires temperature control (e.g., 100–150°C in DMF) and stoichiometric adjustments of reagents .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic methods:

- <sup>1</sup>H NMR : Peaks for the benzyl group (δ 7.3–7.4 ppm, multiplet), piperidine protons (δ 1.2–4.2 ppm), and methoxycarbonyl group (δ 3.8–3.9 ppm, singlet) .

- LC-MS : To verify molecular weight (e.g., [M+H]<sup>+</sup> signals) and purity .

- HPLC : For quantitative analysis using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. What preliminary biological screening methods are used to assess its activity?

- Methodological Answer : Initial evaluation includes:

- Enzyme Inhibition Assays : Testing against targets like histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives) .

- Cytotoxicity Screening : MTT or Mosmann’s colorimetric assays (e.g., IC50 determination in cancer cell lines) .

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors/enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Yield improvements require:

- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in carbamate formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 150°C) minimizes side reactions during cyclization .

For example, coupling with 2-chloro-5-fluoropyrimidine achieved 89% yield using Cs2CO3 in DMF at 100°C .

Q. What strategies enable selective functionalization of the piperidine ring?

- Methodological Answer : Selective modifications include:

- Directed C–H Functionalization : Use of Boc2O (di-tert-butyl dicarbonate) to protect amines, followed by palladium-catalyzed coupling at the 4-position .

- Cross-Electrophile Coupling : In-situ bromination with Mn(OAc)3 enables alkylation of the piperidine’s hydroxymethyl group .

- Reductive Amination : For introducing substituents to the aminomethyl group without disrupting the carboxylate .

Q. How can contradictory crystallographic data be resolved during structural analysis?

- Methodological Answer : Contradictions (e.g., bond-length discrepancies) are addressed via:

- SHELX Refinement : Iterative cycles using SHELXL to adjust thermal parameters and occupancy factors .

- Twinned Data Correction : SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .

- Validation Tools : PLATON or Mercury to check for voids, hydrogen bonding, and steric clashes .

Q. What computational approaches model its interactions with biological targets?

- Methodological Answer : Advanced methods include:

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to study binding stability with HDACs (e.g., 20-ns simulations in explicit solvent) .

- Docking Studies : AutoDock Vina or Glide to predict binding poses using crystal structures (PDB: 4LY1 for HDAC8) .

- QM/MM Calculations : Gaussian09 for exploring transition states in enzyme-inhibitor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.